Spermidine trihydrochloride Spermidine trihydrochloride Endogenous polyamine, that binds to the polyamine modulatory site of the NMDA receptor. Inhibits neuronal nitric oxide synthase (nNOS). Binds and precipitates DNA; may be used for purification of DNA binding proteins.
Binds to the polyamine modulatory site of the NMDA receptor and has been described as an agonist based on its ability to enhance the binding of [3H]-MK801. Activates autophagy.
Brand Name: Vulcanchem
CAS No.: 334-50-9
VCID: VC0004287
InChI: InChI=1S/C7H19N3.3ClH/c8-4-1-2-6-10-7-3-5-9;;;/h10H,1-9H2;3*1H
SMILES: C(CCNCCCN)CN.Cl.Cl.Cl
Molecular Formula: C7H22Cl3N3
Molecular Weight: 254.6 g/mol

Spermidine trihydrochloride

CAS No.: 334-50-9

Cat. No.: VC0004287

Molecular Formula: C7H22Cl3N3

Molecular Weight: 254.6 g/mol

* For research use only. Not for human or veterinary use.

Spermidine trihydrochloride - 334-50-9

CAS No. 334-50-9
Molecular Formula C7H22Cl3N3
Molecular Weight 254.6 g/mol
IUPAC Name N'-(3-aminopropyl)butane-1,4-diamine;trihydrochloride
Standard InChI InChI=1S/C7H19N3.3ClH/c8-4-1-2-6-10-7-3-5-9;;;/h10H,1-9H2;3*1H
Standard InChI Key LCNBIHVSOPXFMR-UHFFFAOYSA-N
SMILES C(CCNCCCN)CN.Cl.Cl.Cl
Canonical SMILES C(CCNCCCN)CN.Cl.Cl.Cl

Chemical and Physical Properties of Spermidine Trihydrochloride

Molecular Structure and Stability

Spermidine trihydrochloride consists of a linear triamine backbone (N-(3-aminopropyl)-1,4-butanediamine) bound to three hydrochloric acid molecules. The compound’s molecular weight is 254.624 g/mol, with a refractive index of 1.479 (Lit.) and a CAS registry number of 334-50-9 . Its crystalline format requires storage at 4°C in desiccated conditions to prevent hygroscopic degradation .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₁₉N₃ · 3HCl
Melting Point250–254°C (decomposes)
Solubility>50 mg/mL in H₂O
Purity≥99%
StabilityDegrades upon autoclaving

The compound’s stability profile necessitates sterile filtration rather than autoclaving for solution preparation, as thermal decomposition generates reactive byproducts .

Industrial Synthesis and Quality Control

Commercial production involves the hydrochlorination of spermidine free base, followed by crystallization. MP Biomedicals and GoldBio verify purity through high-performance liquid chromatography (HPLC) and mass spectrometry, ensuring batch-to-batch consistency . Regulatory documentation includes Safety Data Sheets (SDS) detailing hazard statements H315 (skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation) .

Biochemical Mechanisms and Experimental Applications

DNA Binding and Protein Purification

Spermidine trihydrochloride’s primary role in molecular biology stems from its capacity to precipitate DNA through charge neutralization. At concentrations exceeding 5 mM, it counteracts the negative charge of DNA phosphate groups, enabling the purification of DNA-binding proteins such as transcription factors . This property is exploited in T4 polynucleotide kinase assays, where spermidine enhances enzymatic activity by 40–60% compared to phosphate buffers alone .

Plant Physiology and Somatic Embryogenesis

As a plant growth regulator, spermidine trihydrochloride induces somatic embryogenesis in Arabidopsis thaliana at 10–50 μM concentrations. It upregulates LEAFY COTYLEDON genes while suppressing abscisic acid signaling, leading to a 3.5-fold increase in embryogenic callus formation . Field trials in Oryza sativa show a 12–18% improvement in drought tolerance through stomatal closure modulation .

Pharmacokinetics and Metabolic Fate

Absorption and Presystemic Metabolism

A 2023 randomized crossover trial (n=12) revealed that oral spermidine trihydrochloride (15 mg/day) undergoes extensive presystemic conversion to spermine . Plasma spermidine levels remained unchanged post-supplementation (baseline: 152.0 nmol/L vs. post-intervention: 155.4 nmol/L, p=0.67), while spermine concentrations increased by 34% (p<0.01) . Salivary polyamines showed no significant fluctuations, indicating limited mucosal uptake .

Table 2: Pharmacokinetic Parameters (15 mg Oral Dose)

ParameterSpermidineSperminePutrescine
Cₘₐₓ (nmol/L)158.2 ± 21289.4 ± 3445.1 ± 7
Tₘₐₓ (h)2.1 ± 0.34.8 ± 0.61.9 ± 0.2
AUC₀–₁₂ (nmol·h/L)1894 ± 2123472 ± 401540 ± 89

Data from ; values expressed as mean ± SEM

Autophagy Induction and Viral Inhibition

Despite limited systemic availability, spermidine trihydrochloride’s metabolite spermine activates autophagy via EP300 acetyltransferase inhibition. In SARS-CoV-2-infected Vero cells, 333 μM spermidine reduces viral replication by 85% through restoration of autophagic flux . Pretreatment models show a 70% reduction in viral load, correlating with increased LC3-II/LC3-I ratios (p<0.001) .

Clinical and Epidemiological Correlations

Stroke Risk Association

A 2022 nested case-control study (221 stroke cases vs. 442 controls) identified serum spermidine ≥205.9 nmol/L as an independent stroke predictor (HR 5.02, 95% CI 1.58–16.02) . Mechanistic analyses suggest prothrombotic effects via platelet polyamine uptake, increasing ADP-induced aggregation by 22% (p=0.03) .

Table 3: Stroke Risk by Spermidine Tertiles

TertileRange (nmol/L)Adjusted HR95% CI
T1<136.91.00Reference
T2136.9–205.82.170.98–4.81
T3≥205.95.021.58–16.02

Data from

Age-Related Disease Interventions

Although spermidine trihydrochloride supplementation increases spermine levels, its efficacy as a caloric restriction mimetic remains unproven. NMR metabolomics detected no significant changes in β-hydroxybutyrate (p=0.12) or branched-chain amino acids (p=0.45) after 5-day supplementation .

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